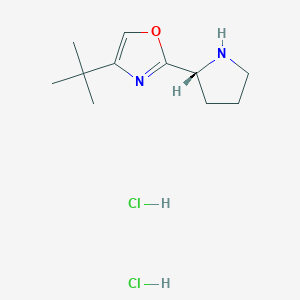

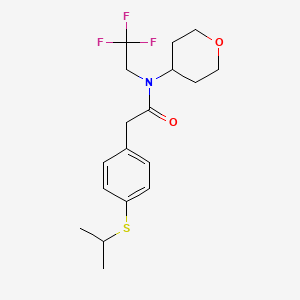

(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular formula of tert-butyl carbamate is C5H11NO2 .Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis

Tert-butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride: is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, allowing selective functionalization of aromatic amines. This method is valuable in medicinal chemistry and drug development.

Tetrasubstituted Pyrrole Synthesis

The compound participates in the synthesis of tetrasubstituted pyrroles, specifically those functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential structural motifs in natural products, pharmaceuticals, and materials. The ability to selectively modify pyrroles using this compound enhances synthetic versatility.

Cesium and Rubidium Extraction

In a recent study, ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride was investigated for cesium (Cs) and rubidium (Rb) extraction from brine . The innovative process involves saponification, extraction, scrubbing, and stripping. The compound forms an excellent extraction complex for Cs+ and Rb+, making it relevant in nuclear waste management and resource recovery.

Asymmetric Synthesis Using tert-Butanesulfinamide

The compound’s enantiopure form has found applications in asymmetric synthesis through sulfinimine intermediates . tert-Butanesulfinamide serves as a chiral inductor, enabling the creation of optically active compounds. Its use in constructing N-heterocycles contributes to the development of new pharmaceuticals and agrochemicals.

Crystal Structure Studies

Researchers have investigated crystal structures involving related compounds, shedding light on their conformations and intermolecular interactions . Such studies provide insights into molecular packing, stability, and potential reactivity. While not directly an application, understanding crystal structures informs material design and properties.

Carbamate Formation

Carbamate formation, a critical step in biomass synthesis from atmospheric carbon dioxide, involves related compounds . Although not isolated as tert-butyl carbamate, understanding the underlying chemistry contributes to green chemistry and sustainable processes.

Safety and Hazards

Propiedades

IUPAC Name |

4-tert-butyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8;;/h7-8,12H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXTWRTZDWLQQ-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)C2CCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=COC(=N1)[C@H]2CCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2647503.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)